

Mass spectrometry of 1-(4-Bromophenylsulfonyl)pyrrolidine.

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Compound of Interest

Compound Name: 1-(4-Bromophenylsulfonyl)pyrrolidine

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An In-Depth Technical Guide to the Mass Spectrometry of **1-(4-Bromophenylsulfonyl)pyrrolidine**

Introduction

1-(4-Bromophenylsulfonyl)pyrrolidine is a sulfonylated heterocyclic compound featuring a brominated aromatic ring. Molecules within this structural class are significant as versatile building blocks in medicinal chemistry and drug discovery programs.[\[1\]](#)[\[2\]](#) The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, and its combination with a substituted arylsulfonyl group allows for the modulation of physicochemical properties crucial for biological activity.[\[1\]](#)[\[2\]](#)

Accurate structural confirmation and purity assessment are paramount in the development of novel chemical entities. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight determination and detailed structural information through fragmentation analysis. This application note presents a detailed guide to the mass spectrometric analysis of **1-(4-Bromophenylsulfonyl)pyrrolidine**, focusing on the predictable fragmentation patterns observed under electrospray ionization (ESI) conditions. We provide a theoretical framework for its fragmentation, a detailed experimental protocol for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidance on data interpretation for researchers, scientists, and drug development professionals.

Chemical & Physical Properties

A summary of the key properties of the target analyte is crucial for method development.

Property	Value	Source
Chemical Name	1-(4-Bromophenylsulfonyl)pyrrolidin e	[3]
CAS Number	136350-52-2	[4]
Molecular Formula	C ₁₀ H ₁₂ BrNO ₂ S	[4]
Molecular Weight	290.18 g/mol	[4]
Appearance	White to off-white solid	[3]
Melting Point	80-84 °C	[3]

Principles of Sulfonamide Fragmentation in Mass Spectrometry

The fragmentation of aromatic sulfonamides in mass spectrometry is well-documented and typically proceeds through several characteristic pathways, particularly under soft ionization techniques like ESI.[5] Understanding these general mechanisms is key to interpreting the mass spectrum of **1-(4-Bromophenylsulfonyl)pyrrolidine**.

- Cleavage of the Sulfonamide S-N Bond: This is often a primary fragmentation event, leading to the formation of two key fragment ions: the arylsulfonyl cation and the amine fragment. For the title compound, this would result in the 4-bromophenylsulfonyl cation and a pyrrolidine-related fragment.[6]
- Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction for many aromatic sulfonamides involves the extrusion of a neutral SO₂ molecule (64 Da).[7] This pathway is often promoted by substituents on the aromatic ring and can be a diagnostic marker for the sulfonamide class.[6][7]

- Cleavage of the Aryl C-S Bond: Another common cleavage site is the bond between the aromatic ring and the sulfur atom. This fragmentation yields the bromophenyl cation and the pyrrolidinylsulfonyl fragment.
- Fragmentation of the Pyrrolidine Ring: The saturated pyrrolidine ring can undergo its own fragmentation, typically through ring-opening reactions followed by the loss of small neutral molecules like ethene.^{[8][9]}

The presence of a bromine atom provides an additional, powerful confirmation tool. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), any fragment containing the bromine atom will appear as a characteristic doublet (an "A+2" peak) with a nearly 1:1 intensity ratio, separated by 2 Da.

Predicted Fragmentation Pathway of **1-(4-Bromophenylsulfonyl)pyrrolidine**

Based on the principles outlined above, a fragmentation pathway for protonated **1-(4-Bromophenylsulfonyl)pyrrolidine** ($[\text{M}+\text{H}]^+$ at m/z 290/292) can be proposed. Electrospray ionization in positive ion mode is the method of choice as it reliably generates the protonated molecular ion, which can then be subjected to collision-induced dissociation (CID) for MS/MS analysis.

The diagram below illustrates the most probable fragmentation events.

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated **1-(4-Bromophenylsulfonyl)pyrrolidine**.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of **1-(4-Bromophenylsulfonyl)pyrrolidine**. Optimization may be required based on the specific instrumentation used.

Materials and Reagents

- **1-(4-Bromophenylsulfonyl)pyrrolidine** standard

- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- HPLC-grade Water
- Formic Acid (LC-MS grade)
- Calibrated positive and negative mode ESI-L tune mix for mass calibration

Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh ~1 mg of **1-(4-Bromophenylsulfonyl)pyrrolidine** and dissolve in 1 mL of methanol.
- Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 Methanol:Water containing 0.1% formic acid. This working solution is suitable for direct infusion or LC-MS injection. The addition of formic acid promotes protonation of the analyte, enhancing the signal in positive ion mode.

Instrumentation and Parameters

The following parameters are suggested for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer coupled with a UHPLC system.

Table of Suggested LC-MS/MS Parameters

Parameter	Setting	Rationale
Liquid Chromatography		
Column	C18, 2.1 x 50 mm, 1.8 µm	Provides good reversed-phase retention and separation for this class of compound.
Mobile Phase A	Water + 0.1% Formic Acid	Standard aqueous phase for reversed-phase chromatography.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Standard organic phase.
Gradient	5% B to 95% B over 5 min	A generic gradient suitable for screening and initial analysis.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 °C	Ensures reproducible retention times and peak shapes.
Injection Volume	2 µL	Minimizes peak broadening while providing sufficient analyte.
Mass Spectrometry		
Ionization Mode	ESI, Positive	Sulfonamides readily form [M+H] ⁺ ions.
Capillary Voltage	3.5 kV	Standard voltage for stable spray generation.
Gas Temp.	325 °C	Facilitates efficient desolvation of the analyte.
Gas Flow	8 L/min	Typical drying gas flow rate.
Nebulizer	35 psi	Creates a fine aerosol for efficient ionization.

Parameter	Setting	Rationale
MS1 (Full Scan)		
Scan Range	m/z 100 - 400	Covers the molecular ion and expected major fragments.
MS2 (Product Ion Scan)		
Precursor Ion	m/z 290.0	Selects the monoisotopic ^{79}Br species for fragmentation.

| Collision Energy | 10-40 eV (Ramped) | A ramped collision energy ensures the capture of both low-energy (e.g., loss of SO_2) and high-energy (e.g., C-S cleavage) fragments in a single run. |

Data Interpretation and Expected Results

The analysis of the acquired data should focus on identifying the protonated molecular ion in the MS1 spectrum and its characteristic fragments in the MS2 spectrum.

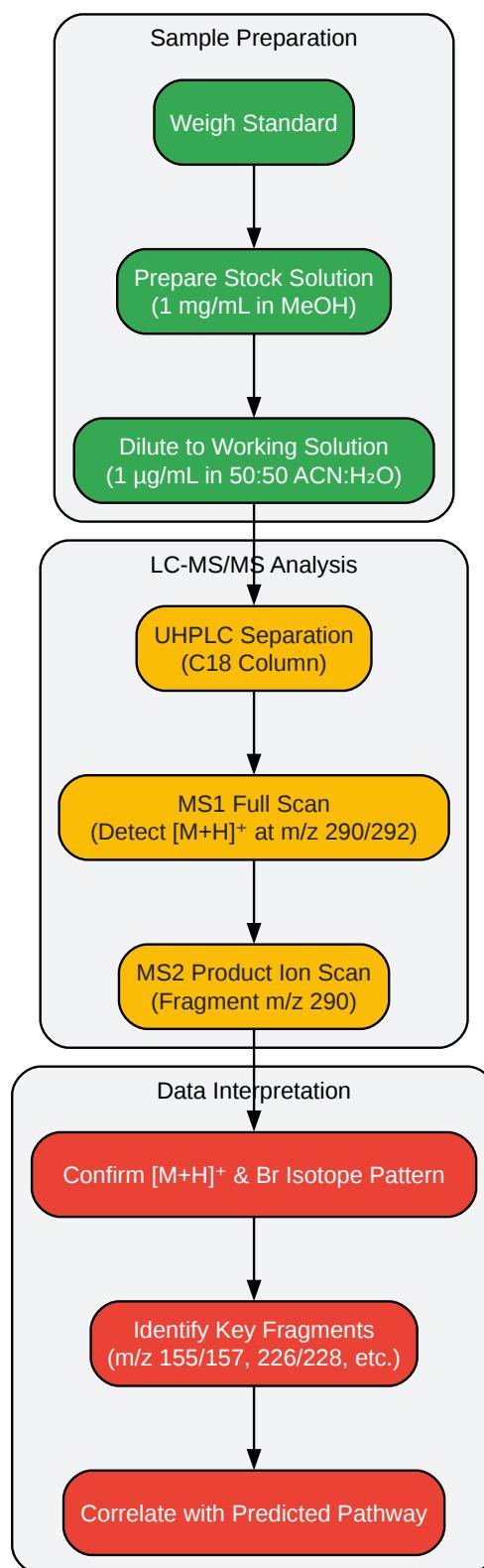
Table of Predicted m/z of Major Ions and Fragments

Ion	Proposed Structure	Calculated m/z (⁷⁹ Br/ ⁸¹ Br)	Key Feature
[M+H] ⁺	Protonated Parent Molecule	289.98 / 291.98	Confirms molecular weight. Isotopic pattern confirms presence of one Br atom.
Fragment A	4-Bromophenylsulfonyl cation	218.91 / 220.91	Result of S-N bond cleavage.
Fragment B	4-Bromophenyl cation	154.94 / 156.94	Result of C-S bond cleavage (or loss of SO ₂ from Fragment A). Highly stable aromatic cation.
Fragment C	[M+H-SO ₂] ⁺	225.99 / 227.99	Diagnostic loss of neutral SO ₂ (64 Da), characteristic of sulfonamides. ^[7]

| Fragment D | Pyrrolidinium ion | 72.08 | Confirms the pyrrolidine moiety. No Br isotope pattern.
|

Analytical Workflow

The overall process from sample receipt to final data interpretation follows a logical sequence to ensure data quality and integrity.

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Caption: A generalized workflow for the LC-MS/MS analysis of **1-(4-Bromophenylsulfonyl)pyrrolidine**.

Conclusion

The mass spectrometric analysis of **1-(4-Bromophenylsulfonyl)pyrrolidine** by electrospray ionization is a rapid and highly effective method for its structural confirmation. The molecule exhibits predictable fragmentation patterns characteristic of aromatic sulfonamides, including cleavage of the S-N and C-S bonds and a diagnostic neutral loss of SO₂. The presence of the bromine atom provides a definitive isotopic signature that aids in the confident identification of all bromine-containing fragments. The protocol and theoretical framework presented here offer a comprehensive guide for researchers to successfully characterize this compound and related structures, supporting advancements in chemical synthesis and drug development.

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